molecular formula C7H15BrO3 B14623941 Acetic acid;4-bromo-3-methylbutan-1-ol CAS No. 56761-58-1

Acetic acid;4-bromo-3-methylbutan-1-ol

Cat. No.: B14623941
CAS No.: 56761-58-1
M. Wt: 227.10 g/mol
InChI Key: PBMJVERDIOUHBD-UHFFFAOYSA-N
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Description

Acetic acid;4-bromo-3-methylbutan-1-ol is an organic compound that combines the properties of acetic acid and 4-bromo-3-methylbutan-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 4-bromo-3-methylbutan-1-ol is an alcohol with a bromine atom attached to its carbon chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-bromo-3-methylbutan-1-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, acetic acid and 4-bromo-3-methylbutan-1-ol, are typically sourced from petrochemical feedstocks or fermentation processes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Catalysts: Acid catalysts for esterification reactions.

Major Products Formed

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Alcohols and Ethers: From substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

Acetic acid;4-bromo-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-bromo-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol and acetic acid groups can undergo oxidation and esterification reactions. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-bromo-3-methylbutan-1-ol is unique due to the presence of both the bromine atom and the acetic acid group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

56761-58-1

Molecular Formula

C7H15BrO3

Molecular Weight

227.10 g/mol

IUPAC Name

acetic acid;4-bromo-3-methylbutan-1-ol

InChI

InChI=1S/C5H11BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

PBMJVERDIOUHBD-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CBr.CC(=O)O

Origin of Product

United States

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